2-Tert-butyl-9H-carbazole
Overview
Description
2-Tert-butyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. The tert-butyl group attached to the carbazole moiety influences the physical, chemical, and electronic properties of the molecule. This modification can enhance the stability and alter the reactivity of the carbazole core, making it a subject of interest in various chemical studies and applications, including organic electronics, fluorescent materials, and host materials for electrophosphorescence.
Synthesis Analysis
The synthesis of tert-butyl substituted carbazoles has been explored through various methods. For instance, the reaction of carbazole with tert-butyl chloride in the presence of aluminium chloride has been reported to yield 1,3,6,8-tetra-tert-butylcarbazole . Additionally, a one-pot synthesis of ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles via C–H bond activation has been demonstrated, where silver nitrate and tert-butyl alcohol were used as the oxidant and solvent, respectively . These methods highlight the versatility of synthetic approaches for modifying the carbazole core with tert-butyl groups.
Molecular Structure Analysis
The molecular structure of tert-butyl substituted carbazoles has been characterized using various techniques, including X-ray crystallography. The key intermediate of a palladacycle reaction involving a 9-(pyridin-2-yl)-9H-carbazole was confirmed by X-ray crystallography . The crystal structures of synthesized compounds have been compared, and the gap formed by the tert-butyl groups has been calculated . These studies provide detailed insights into the molecular geometry and structural features of tert-butyl substituted carbazoles.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl substituted carbazoles has been characterized by several reactions. The stability of 9-carbazolyl radicals and carbazol radical cations is increased by the presence of tert-butyl groups . The reactivity of the NH group in tert-butyl substituted carbazoles has been explored through various chemical reactions, including nitration, amination, and iodination . These reactions demonstrate the influence of tert-butyl substitution on the chemical behavior of the carbazole nucleus.
Physical and Chemical Properties Analysis
Tert-butyl substitution on the carbazole core significantly affects the physical and chemical properties of the compound. For example, the presence of tert-butyl groups has been found to play an important role in the gel formation of benzothiazole modified carbazole derivatives, which can be used as fluorescent sensory materials for the detection of volatile acid vapors . The thermal and crystallographic properties of tert-butyl substituted compounds have been studied, revealing high glass transition temperatures and electrochemical stability . Additionally, the electronic, photophysical, and electrochemical properties of bipolar materials for thermally activated delayed fluorescence based on tert-butyl substituted carbazoles have been investigated .
Scientific Research Applications
Synthetic and Crystallographic Studies
The compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, related to 2-tert-butyl-9H-carbazole, demonstrates significant outcomes in synthetic and crystallographic studies. This compound, characterized through elemental analysis, FT-NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, shows a non-planar conformation and stabilizes crystal packing through hydrogen bonding and π–π stacking interaction (Kant, Singh, & Agarwal, 2015).
Fluorescence and Electronic Properties
Derivatives of 9-phenyl-9H-carbazole, including those with tert-butyl substituents, are synthesized as effective emitters exhibiting thermally activated delayed fluorescence and aggregation-induced emission enhancement. The introduction of tert-butyl groups significantly impacts photoluminescence quantum yields and solid-state ionization potentials (Grybauskaitė-Kaminskienė et al., 2018).
Phosphorescent Emission in Solid State
Cationic iridium(III) complexes with dendritic carbazole ligands, including 3,6-di-tert-butyl-9H-carbazol-9-yl variants, demonstrate aggregation-induced phosphorescent emission (AIPE) in solid states. These complexes have potential applications in light-emitting electrochemical cells and organic vapor sensing (Shan et al., 2012).
High-Triplet-Energy Host Materials for Electrophosphorescence
Carbazole-based materials, including 3,6-bis(triphenylsilyl)-9H-carbazole with tert-butyl substituents, are explored as host materials for blue electrophosphorescence. These materials are characterized by high triplet energies, glass transition temperatures, and electrochemical stability, making them suitable for organic blue electrophosphorescence applications (Tsai et al., 2009).
Bipolar Materials for Delayed Fluorescence
A series of bipolar materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles is synthesized for thermally activated delayed fluorescence. These materials exhibit varied electronic, photophysical, and electrochemical properties, making them relevant for applications in fluorescence-based devices (Huang et al., 2014).
Redox-Active Electrode Materials for Energy Storage
Novel poly(3,6-dithienylcarbazole) derivatives with tert-butyl-9H-carbazol-9-yl units are utilized as redox-active materials for high-performance electrochemical energy storage. These materials show significant potential as electrode materials in flexible and portable energy storage devices (Yigit & Güllü, 2017).
Palladium-Catalysed Amination of Hindered Aryl Halides
Palladium-catalysed Buchwald-Hartwig amination of hindered aryl halides with 9H-carbazole, including those with tert-butyl groups, is a vital synthetic method in organic chemistry. This process facilitates the synthesis of complex organic compounds, demonstrating the versatility of carbazole derivatives in organic synthesis (Ohtsuka et al., 2019).
Safety And Hazards
Future Directions
Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . In the future, more research will be conducted to explore their potential applications in various fields .
properties
IUPAC Name |
2-tert-butyl-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-16(2,3)11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFORZIUGGNDKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499227 | |
Record name | 2-tert-Butyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-9H-carbazole | |
CAS RN |
69386-36-3 | |
Record name | 2-tert-Butyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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